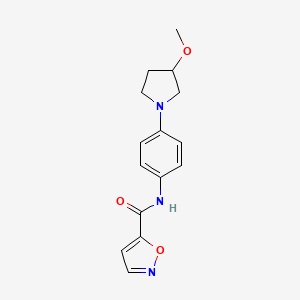

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide

説明

特性

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-13-7-9-18(10-13)12-4-2-11(3-5-12)17-15(19)14-6-8-16-21-14/h2-6,8,13H,7,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZRDTYTXZPTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the isoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the phenyl or isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines .

科学的研究の応用

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide has several scientific research applications:

作用機序

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

類似化合物との比較

Structural Features

Target Compound

- Core structure : Isoxazole-5-carboxamide.

- Substituents :

- Phenyl ring at position 4 with 3-methoxypyrrolidin-1-yl.

- Methoxy group on pyrrolidine enhances polarity and hydrogen-bonding capacity.

Analogous Compounds

N-(4-(tert-Butyl)phenyl)-3-(1H-indol-3-yl)isoxazole-5-carboxamide (5b)

- Core structure : Isoxazole-5-carboxamide.

- Substituents :

- 4-(tert-Butyl)phenyl and indole moieties.

Pyrrolidine-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8i)

- Core structure : Isoxazole-5-carboxamide.

- Substituents :

- Trifluoromethylphenyl and unsubstituted pyrrolidine.

Pyrazole Carboximidamide Derivatives () Core structure: Pyrazole-1-carboximidamide. Substituents: Varied phenyl groups (e.g., methoxy, chloro, bromo). Key difference: Pyrazole vs.

Physicochemical Properties

生物活性

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its isoxazole ring, which is known for conferring various biological activities. The presence of the pyrrolidine moiety enhances its pharmacological profile. The chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

Anticancer Activity

Research indicates that compounds containing isoxazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide can inhibit the growth of various cancer cell lines.

These results suggest that such compounds could serve as lead candidates for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives are known to exhibit antibacterial and antifungal activities. For example, compounds synthesized with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 5c | E. coli | 1.1 | |

| 5d | S. aureus | 2.6 |

The antimicrobial activity highlights the potential for these compounds in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide may exhibit anti-inflammatory properties. Research into similar isoxazole derivatives has shown a reduction in inflammatory markers in vitro.

The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. For instance, some studies suggest that these compounds may act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells.

Case Studies

- Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide on MCF-7 breast cancer cells, revealing an IC value comparable to established chemotherapeutics like Doxorubicin.

- Antimicrobial Screening : Another study assessed the efficacy of this compound against a panel of bacterial strains, demonstrating significant inhibitory effects and suggesting its potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide to improve yield and purity?

- Methodological Answer: Synthesis optimization involves selecting reaction conditions such as solvent polarity (e.g., dimethylformamide for enhanced solubility), temperature control (60–80°C for rate modulation), and ultrasound-assisted methods to accelerate reaction kinetics and improve yields by up to 30% compared to conventional heating . Purification steps may include column chromatography with gradient elution or recrystallization using ethanol/water mixtures to isolate high-purity fractions (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent patterns on the isoxazole and pyrrolidine rings, while infrared (IR) spectroscopy identifies key functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm), and X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts, followed by cell viability assays (MTT or resazurin) in disease-relevant cell lines (e.g., cancer or microbial models). Dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) validate potency .

Advanced Research Questions

Q. How do researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodological Answer: Iterative library synthesis focuses on modifying the pyrrolidine methoxy group and isoxazole substituents. For example, replacing the 3-methoxy group with halogens (e.g., Cl, F) or bulky alkyl chains can enhance target binding affinity. Parallel screening against related receptors (e.g., M1/M4 acetylcholine subtypes) identifies selectivity drivers, while computational QSAR models prioritize substituents with favorable logP and polar surface area .

Q. What strategies resolve contradictory activity data across assay systems?

- Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Investigate assay-specific variables: membrane permeability differences (use PAMPA assays), serum protein binding (e.g., albumin displacement studies), or metabolite interference (LC-MS/MS stability testing). Replicate findings in primary cell models to minimize immortalized cell line artifacts .

Q. How can enantioselective synthesis challenges for chiral centers be addressed?

- Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during key cyclization steps or use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry. Dynamic kinetic resolution via enzymatic catalysis (lipases or esterases) can also enhance enantiomeric excess (ee >90%). Monitor ee using chiral HPLC with amylose-based columns .

Q. What methodological considerations are critical for molecular docking studies?

- Methodological Answer: Use flexible docking protocols (e.g., induced-fit docking in Schrödinger) to account for receptor conformational changes. Validate force fields (e.g., OPLS4) with co-crystallized ligands (RMSD <2 Å). Include solvent effects (explicit water models) and calculate binding free energies (MM-GBSA) to rank poses. Cross-reference with mutagenesis data to confirm critical residue interactions .

Q. How do researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer: Re-evaluate protonation states at physiological pH (e.g., using Epik). Account for tautomerism in the isoxazole ring (e.g., enol-keto equilibria) and simulate membrane permeability (MD simulations with lipid bilayers) to adjust for cellular uptake limitations. Experimental validation via isothermal titration calorimetry (ITC) resolves entropy/enthalpy contributions missed in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。